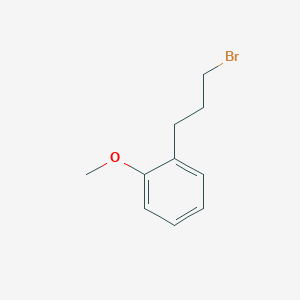

1-(3-Bromopropyl)-2-methoxybenzene

Beschreibung

Significance of Aryl Alkyl Bromides in Contemporary Organic Synthesis

Aryl alkyl halides, particularly bromides, are foundational reagents in the field of organic chemistry. The carbon-halogen bond in these compounds is weaker than in their chloride and iodide counterparts, making the bromine atom an excellent leaving group in various reactions. fiveable.me This characteristic is pivotal for their application in nucleophilic substitution and cross-coupling reactions. fiveable.melibretexts.org

Modern synthetic methods, such as nickel-catalyzed reductive coupling, have further expanded the utility of aryl bromides by enabling the formation of carbon-carbon bonds with alkyl bromides under mild conditions. nih.gov These reactions exhibit high functional group tolerance, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies. nih.gov

Overview of Key Research Trajectories Involving 1-(3-Bromopropyl)-2-methoxybenzene

The specific structure of this compound, with its combination of an aryl bromide and an alkyl bromide separated by a propyl chain, along with a methoxy (B1213986) group on the aromatic ring, opens up several avenues for research.

Synthesis and Functionalization:

The presence of the bromopropyl group allows for a variety of chemical modifications. This functional group is susceptible to nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups. For instance, it can react with amines, alkoxides, and other nucleophiles to introduce new functionalities.

Furthermore, the aryl portion of the molecule can participate in cross-coupling reactions, a cornerstone of modern organic synthesis. Reactions such as Suzuki, Heck, and Sonogashira couplings enable the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the construction of intricate molecular architectures.

Applications in Materials Science:

Derivatives of this compound are considered key intermediates for optoelectronic materials. The methoxy-substituted benzene (B151609) ring influences the electronic properties of the final material, while the reactive bromopropyl chain allows for its incorporation into larger polymeric or liquid crystalline systems. This adaptability makes the scaffold valuable in the synthesis of dyes and organometallic compounds used in various electronic technologies.

Role in Medicinal Chemistry:

The structural motif found in this compound is relevant in the design and synthesis of biologically active molecules. For example, similar structures are used as precursors in asymmetric synthesis to create specific three-dimensional molecular arrangements, which is crucial for drug development. The ability to functionalize both the alkyl chain and the aromatic ring provides a versatile platform for creating libraries of compounds for biological screening. Research has shown the use of related compounds in the synthesis of derivatives with potential therapeutic applications, such as VEGFR2 inhibitors. researchgate.net

Physicochemical Properties:

The physicochemical properties of this compound have been characterized, providing essential data for its use in research.

| Property | Value |

| Molecular Formula | C10H13BrO scbt.com |

| Molecular Weight | 229.12 g/mol scbt.com |

| IUPAC Name | This compound nih.gov |

| SMILES | COC1=CC=CC=C1CCCBr nih.gov |

| InChI | InChI=1S/C10H13BrO/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7H,4,6,8H2,1H3 nih.gov |

These properties, along with its reactivity profile, make this compound a valuable and versatile compound in the landscape of academic and industrial chemical research.

Synthetic Routes to this compound: A Review of Methodologies

The synthesis of this compound, a valuable intermediate in organic synthesis, can be achieved through various chemical strategies. These methodologies primarily involve the strategic introduction of the bromopropyl group onto the methoxybenzene scaffold. This article explores several key synthetic pathways, including electrophilic bromination and functional group interconversions, organometallic approaches, and the critical considerations of chemo- and regioselectivity that govern these transformations.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-bromopropyl)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7H,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMTJHFBMYNREKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292181 | |

| Record name | 1-(3-bromopropyl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38011-77-7 | |

| Record name | NSC80671 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-bromopropyl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1 3 Bromopropyl 2 Methoxybenzene

Nucleophilic Substitution Reactions of the Bromopropyl Moiety

The polarized carbon-bromine bond in the propyl chain of 1-(3-bromopropyl)-2-methoxybenzene renders the carbon atom electrophilic and thus susceptible to attack by a wide range of nucleophiles. This reactivity is central to its utility in synthetic organic chemistry.

The reaction of this compound with sodium azide (B81097) (NaN3) is a classic example of a nucleophilic substitution reaction, proceeding via an SN2 mechanism. In this process, the azide ion (N3-) acts as the nucleophile, displacing the bromide ion to form 1-(3-azidopropyl)-2-methoxybenzene. This transformation is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), to facilitate the dissolution of the azide salt and promote the reaction. mdpi.com The resulting organic azide is a versatile intermediate, notably used in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole-containing compounds. researchgate.net

Table 1: Synthesis of Azide Compounds via Nucleophilic Substitution

| Starting Material | Reagent | Product | Solvent | Conditions |

|---|---|---|---|---|

| N-(ω-bromoalkyl) isatins | Sodium Azide | N-(ω-azidoalkyl) isatins | DMF | 70–75 °C, 1.5–3 h |

| 3-bromo-1-propanol (B121458) | Sodium Azide | 3-azido-1-propanol | Acetone/Water | Reflux overnight |

This table is generated based on analogous reactions described in the cited literature.

The electrophilic nature of the carbon atom bonded to the bromine in this compound allows for substitution reactions with a variety of nucleophiles beyond the azide ion. These reactions significantly broaden the synthetic utility of this compound.

When reacting with hydroxide (B78521) ions (OH-), typically from a source like potassium hydroxide, an alcohol is formed through the displacement of the bromide. This reaction is often performed in a solvent mixture containing water.

The use of cyanide ions (CN-), usually from sodium or potassium cyanide, results in the formation of a nitrile. chemguide.co.uk This reaction is a valuable method for carbon chain extension. It is crucial to carry out this reaction in an ethanolic solution to avoid the competing substitution by hydroxide ions that can occur in the presence of water. chemguide.co.uk The reaction proceeds by heating the halogenoalkane under reflux with the cyanide solution. chemguide.co.uk

Amines , both primary and secondary, can also act as nucleophiles, leading to the formation of the corresponding substituted amines. These reactions are fundamental in the synthesis of many biologically active compounds and materials. The reaction of unactivated alkyl halides with secondary amines to form tertiary amines has been demonstrated using photoinduced copper catalysis under mild conditions. researchgate.net

Radical Reactions and Their Stereochemical Implications

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a 3-(2-methoxyphenyl)propyl radical. This alkyl radical intermediate is a key species in a variety of radical-mediated transformations, including cyclizations and additions.

The 3-(2-methoxyphenyl)propyl radical, generated from this compound, can undergo intramolecular cyclization. This process is a powerful method for constructing cyclic compounds, particularly heterocyclic rings. For instance, the intramolecular O-alkylation of 1-(3-bromopropyl)uracils proceeds in basic conditions to yield cyclic ethers as the major products. rsc.org

Visible light has been shown to initiate catalyst-free intramolecular radical cyclization cascades through the direct homolysis of a Csp3–Br bond, forming a transient alkyl radical intermediate. rsc.org This method has been used to afford 3-substituted chroman-4-ones with high diastereoselectivity and regioselectivity. rsc.org Another approach involves the use of a B12-dependent enzyme to catalyze non-native radical cyclization reactions, which can lead to the formation of γ- and δ-lactams. nih.gov

While specific examples detailing the stereoselective radical additions of this compound with optically active acceptors are not prevalent in the searched literature, the principles of such reactions are well-established. In these reactions, the 3-(2-methoxyphenyl)propyl radical would add to a prochiral radical acceptor. The stereochemical outcome of the addition is controlled by the chiral auxiliary or catalyst present in the reaction system. Engineered enzymes have been shown to achieve biocatalytic asymmetric aromatic cyclizations, demonstrating the potential for high stereoselectivity in radical reactions. nih.gov

The formation of alkyl radicals from alkyl halides is a key step in many transition-metal-catalyzed cross-coupling reactions. ntu.edu.sg These radical intermediates have been identified in various catalytic cycles. For example, in nickel-catalyzed coupling reactions, the formation of a radical intermediate from an alkyl halide is supported by stereochemical outcomes, where different stereoisomers of the starting material converge to the same product stereoisomer. researchgate.net

The generation of non-stabilized alkyl radicals from S-(alkyl) thianthrenium salts under mild photoredox conditions has been reported, with these radicals serving as key intermediates in the construction of alkylboronates and other C-C bond-forming reactions. nih.gov The presence of these alkyl radical intermediates can be confirmed through radical scavenger experiments using substances like TEMPO or 1,1-diphenylethylene. nih.gov Furthermore, photoinduced copper catalysis has been utilized for C(sp3)-N couplings, where an in situ formed copper(I) complex abstracts a halide atom to generate an alkyl radical. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Sodium Azide |

| 1-(3-azidopropyl)-2-methoxybenzene |

| Dimethylformamide (DMF) |

| N-(ω-azidoalkyl) isatins |

| N-(ω-bromoalkyl) isatins |

| 3-azido-1-propanol |

| 3-bromo-1-propanol |

| Potassium Hydroxide |

| Sodium Cyanide |

| Potassium Cyanide |

| TEMPO |

| 1,1-diphenylethylene |

| 1-(3-bromopropyl)uracils |

| Chroman-4-ones |

| S-(alkyl) thianthrenium salts |

Transition-Metal Catalyzed Transformations of the Bromopropyl Group

The alkyl bromide functionality of this compound serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions. These transformations enable the formation of new carbon-carbon and carbon-heteroatom bonds at the sp³-hybridized carbon atom, providing access to a diverse range of more complex molecules.

The conversion of alkyl halides to alkylboronic esters is a powerful tool in organic synthesis, as the resulting boronates are key intermediates for subsequent cross-coupling reactions and other functional group interconversions. researchgate.net While palladium and nickel catalysts are commonly used for Miyaura-type borylations, cobalt catalysis has emerged as an effective alternative, often proceeding under mild conditions. organic-chemistry.orgnih.gov

The cobalt-catalyzed borylation of primary alkyl bromides, such as the terminal bromide in this compound, can be achieved using a cobalt(II) precatalyst in conjunction with a suitable ligand and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). msu.edu The reaction proceeds via a radical mechanism, offering a complementary approach to traditional nucleophilic substitution methods. researchgate.net This transformation provides a direct route to the corresponding alkylboronic ester, a stable and versatile building block for further synthetic elaboration. organic-chemistry.org

Table 1: Cobalt-Catalyzed Borylation of this compound

| Substrate | Reagent | Catalyst System | Product |

| This compound | Bis(pinacolato)diboron (B₂pin₂) | Co(acac)₂ / Ligand | 2-(3-(2-Methoxyphenyl)propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry. While traditionally dominated by palladium catalysis, the use of more sustainable and earth-abundant metals like iron has gained significant traction. Iron-catalyzed Suzuki-Miyaura coupling involving sp³-hybridized electrophiles, such as the bromopropyl group in this compound, represents a significant advancement in the field. nih.govresearchgate.net

Recent research has led to the development of versatile, well-defined iron(II) catalysts, such as an electron-deficient anilido-aldimine iron(II) complex, that effectively catalyze the C(sp³)–C(sp²) cross-coupling of alkyl halides with (hetero)aryl boronic esters. nih.govresearchgate.net These reactions typically operate under mild conditions in the presence of a base, such as a lithium amide or potassium alkoxide, and exhibit broad functional group tolerance. nih.govprinceton.eduresearchgate.net Radical probe experiments suggest the involvement of a carbon-centered radical derived from the alkyl halide electrophile during the catalytic cycle. nih.govresearchgate.net This methodology allows for the efficient synthesis of alkylated arenes, which are valuable structures in medicinal chemistry and materials science. rsc.org

Table 2: Iron-Catalyzed Suzuki-Miyaura Cross-Coupling of this compound

| Electrophile | Nucleophile (Ar-Bpin) | Catalyst System | Product (1-(3-Arylpropyl)-2-methoxybenzene) |

| This compound | Phenylboronic acid pinacol (B44631) ester | Anilido-aldimine Fe(II) complex / LiN(SiMe₃)₂ | 1-(3-Phenylpropyl)-2-methoxybenzene |

| This compound | 4-Tolylboronic acid pinacol ester | Anilido-aldimine Fe(II) complex / LiN(SiMe₃)₂ | 1-(3-(p-Tolyl)propyl)-2-methoxybenzene |

| This compound | 4-Chlorophenylboronic acid pinacol ester | Anilido-aldimine Fe(II) complex / LiN(SiMe₃)₂ | 1-(3-(4-Chlorophenyl)propyl)-2-methoxybenzene |

| This compound | Thiophen-2-ylboronic acid pinacol ester | Anilido-aldimine Fe(II) complex / LiN(SiMe₃)₂ | 1-(3-(Thiophen-2-yl)propyl)-2-methoxybenzene |

Disulfide bonds are prevalent in various natural products and functional materials. Nickel-catalyzed reductive cross-coupling reactions have emerged as a powerful method for the synthesis of unsymmetrical disulfides, overcoming the limitations of traditional oxidative methods. researchgate.netnih.gov This strategy involves the coupling of two different electrophiles, such as an alkyl halide and a sulfur-containing electrophile, in the presence of a nickel catalyst and a stoichiometric reductant (e.g., manganese or zinc). researchgate.netnih.gov

For this compound, the bromopropyl group can be coupled with various sulfur sources, such as symmetrical tetrasulfides or thiosulfonates, to form unsymmetrical disulfides. researchgate.netnih.govnih.gov These reactions are practical, rely on readily available substrates, and proceed under mild conditions. nih.govnih.gov Mechanistic studies indicate that the reaction can proceed through the formation of trisulfide intermediates or via the differential reduction potential of the sulfur reagents, enabling high selectivity. nih.govrsc.org This method provides a versatile and efficient route for constructing aryl-alkyl unsymmetrical disulfides. nih.gov

Table 3: Nickel-Catalyzed Synthesis of Unsymmetrical Disulfides

| Alkyl Halide | Sulfur Source | Catalyst System | Product |

| This compound | Diphenyl tetrasulfide | Ni(acac)₂ / Ligand / Mn | Phenyl 3-(2-methoxyphenyl)propyl disulfide |

| This compound | Dibenzyl tetrasulfide | Ni(acac)₂ / Ligand / Mn | Benzyl 3-(2-methoxyphenyl)propyl disulfide |

| This compound | S-Phenyl benzenethiosulfonate | Ni(BF₄)₂·6H₂O / bpy / Zn | Phenyl 3-(2-methoxyphenyl)propyl disulfide |

| This compound | S-Methyl methanethiosulfonate | Ni(BF₄)₂·6H₂O / bpy / Zn | Methyl 3-(2-methoxyphenyl)propyl disulfide |

Reactions Involving the Methoxybenzene Aromatic System

The methoxybenzene ring in this compound is also amenable to functionalization, offering pathways to modify the aromatic core of the molecule through modern synthetic methods like photocatalysis and C-H activation.

While this compound itself is not an aryl cyclopropane (B1198618), its structural analog, 1-(2-methoxyphenyl)cyclopropane, provides a relevant model for understanding potential photocatalytic transformations of the aryl system. Aryl cyclopropanes are valuable building blocks whose high strain energy can be harnessed in synthetic transformations. rsc.org Visible-light photocatalysis offers a green and efficient method for the difunctionalization of these systems. rsc.org

Under photocatalytic conditions, aryl cyclopropanes can undergo single-electron transfer (SET) oxidation to form a radical cation, which subsequently triggers ring-opening. rsc.orgnih.gov This reactive intermediate can then be trapped by various nucleophiles or engage in radical-radical cross-coupling events. For example, a photocatalytic 1,3-oxyheteroarylation of aryl cyclopropanes with azine N-oxides has been developed to produce β-pyridyl ketones. rsc.org In another approach, cooperative N-heterocyclic carbene (NHC) and organophotoredox catalysis enables a ring-opening/arylcarboxylation/acylation cascade to yield 1,3-difunctionalized products. nih.govnih.gov These methods highlight the potential for complex bond formations by activating the aryl cyclopropane motif under mild, metal-free conditions. nih.gov

Table 4: Photocatalytic Ring-Opening Functionalization of a 1-(2-Methoxyphenyl)cyclopropane Analog

| Reaction Type | Reagents | Catalyst System | Product Type |

| 1,3-Oxyheteroarylation | Pyridine N-oxide | Acridinium photocatalyst | 1-(2-Methoxyphenyl)-3-(pyridin-2-yloxy)propan-1-one |

| Ring-Opening/Acylation Cascade | Acyl fluoride | Organophotocatalyst / NHC precursor | 1-Aroyloxy-3-acylated alkane derivative |

| Ring-Opening-Arylation | Aryl halide | Acridinium photocatalyst / Ni catalyst | Arylated ring-opened product |

Direct C-H activation is a powerful strategy for the functionalization of arenes, avoiding the need for pre-functionalized substrates and improving atom economy. researchgate.net The methoxybenzene moiety in this compound contains several C-H bonds that could potentially be targeted for derivatization. The regioselectivity of such reactions is governed by the electronic and steric influence of the existing substituents.

The methoxy (B1213986) group is a well-known ortho-, para-directing group in electrophilic aromatic substitution due to its electron-donating nature. In transition-metal-catalyzed C-H activation, the oxygen atom can also act as a coordinating group, often directing functionalization to the ortho position. mdpi.com However, studies on methoxy-substituted arenes have shown that the regioselectivity can be complex, sometimes leading to mixtures of isomers or even favoring sterically less hindered positions. mdpi.com The interplay between the ortho-directing methoxy group and the deactivating, sterically demanding bromopropyl chain would influence the outcome of C-H activation reactions. General derivatization techniques, such as alkylation or acylation, could then be applied to the activated positions to introduce new functional groups. libretexts.orgresearchgate.net The development of highly regioselective C-H activation methods remains a key challenge and an active area of research. mdpi.com

Table 5: Potential C-H Activation Sites and Derivatization of the Methoxybenzene Ring

| Position on Aromatic Ring | Directing Influence | Potential Derivatization Product (Example) |

| C-3 | Electronic (para to -OMe), Steric hindrance | 1-(3-Bromopropyl)-2-methoxy-3-arylbenzene |

| C-4 | Electronic (meta to -OMe) | 1-(3-Bromopropyl)-5-methoxy-2-arylbenzene |

| C-5 | Electronic (meta to -OMe) | 1-(3-Bromopropyl)-4-methoxy-2-arylbenzene |

| C-6 | Electronic (ortho to -OMe), Steric hindrance | 1-(3-Bromopropyl)-3-methoxy-2-arylbenzene |

Electronic and Steric Influence of the Methoxy Substituent on Reaction Kinetics and Selectivity

The methoxy (-OCH3) group, an electron-donating substituent, significantly influences the reactivity and regioselectivity of the benzene (B151609) ring in this compound through a combination of electronic and steric effects. These effects are crucial in determining the outcome of various chemical transformations, particularly electrophilic aromatic substitution reactions.

The electronic influence of the methoxy group is twofold: the resonance effect and the inductive effect. The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles. This activating effect is most pronounced at the ortho and para positions relative to the methoxy group.

Conversely, the oxygen atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the ring. However, the resonance effect (+R effect) is significantly stronger than the inductive effect, resulting in a net activation of the benzene ring towards electrophilic attack. masterorganicchemistry.com

In the context of electrophilic aromatic substitution on a disubstituted benzene ring, the more activating substituent generally dictates the position of the incoming electrophile. masterorganicchemistry.com For this compound, the methoxy group is a more powerful activating group than the 3-bromopropyl substituent. Therefore, the methoxy group directs incoming electrophiles primarily to the positions ortho and para to it.

Steric hindrance also plays a critical role in determining the selectivity of reactions. The methoxy group, while not exceptionally large, can sterically hinder the positions adjacent to it (the ortho positions). masterorganicchemistry.com This steric hindrance can make it more difficult for a bulky electrophile to attack these positions, leading to a preference for substitution at the less hindered para position. masterorganicchemistry.com

The interplay between these electronic and steric factors is evident in various reactions. For instance, in bromination reactions of alkoxybenzenes, both electronic and steric effects influence the reaction rates and regioselectivity. nsf.gov Generally, the reactivity of alkoxybenzenes increases in the order of tert-butoxy (B1229062) < ethoxy < isopropoxy, but unfavorable steric effects can attenuate the favorable electronic effects. nsf.gov

When multiple positions are electronically favored, the electrophile will preferentially attack the least sterically hindered site. masterorganicchemistry.com In the case of this compound, the positions ortho and para to the strongly activating methoxy group are electronically favored for electrophilic attack. However, one of the ortho positions is also adjacent to the 3-bromopropyl group, increasing the steric hindrance at that site. Therefore, an incoming electrophile would likely show a preference for the less sterically encumbered ortho and para positions.

The following table summarizes the directing effects of the substituents in this compound:

| Substituent | Electronic Effect | Directing Influence |

| -OCH3 (Methoxy) | Strongly Activating (+R > -I) | Ortho, Para-directing |

| -(CH2)3Br (3-Bromopropyl) | Weakly Deactivating (-I) | Ortho, Para-directing |

In situations where the directing effects of two substituents are in opposition, the more powerful activating group dominates. In this molecule, the methoxy group's activating and directing influence will be the primary determinant of the reaction's outcome.

1 3 Bromopropyl 2 Methoxybenzene As a Key Synthetic Intermediate

Precursor in the Synthesis of Heterocyclic Compounds

The unique structural features of 1-(3-bromopropyl)-2-methoxybenzene make it an ideal starting material for the synthesis of a wide range of heterocyclic compounds. The presence of a terminal bromine atom on the propyl chain allows for facile nucleophilic substitution reactions, while the methoxy-activated aromatic ring can participate in various cyclization strategies.

Construction of Benzoxazine (B1645224) and Naphthoxazine Derivatives

Benzoxazines and their polycyclic analogues, naphthoxazines, are a class of heterocyclic compounds with significant applications in materials science and medicinal chemistry. The synthesis of these structures often involves the reaction of a phenolic compound, an amine, and an aldehyde. While direct literature explicitly detailing the use of this compound in a one-pot synthesis of these heterocycles is not abundant, its structural components suggest a plausible synthetic route.

A general approach to benzoxazine synthesis involves the Mannich condensation of a phenol (B47542), a primary amine, and formaldehyde (B43269). In a hypothetical pathway, this compound could be first converted to the corresponding primary amine, 3-(2-methoxyphenyl)propan-1-amine, via methods such as the Gabriel synthesis. masterorganicchemistry.comlibretexts.org This amine could then react with a suitable phenol and formaldehyde to construct the benzoxazine ring. The methoxy (B1213986) group on the benzene (B151609) ring of the starting material could potentially influence the electronic properties and reactivity of the resulting benzoxazine.

Similarly, naphthoxazine derivatives can be synthesized through multi-component reactions, for instance, involving a naphthol, an arylamine, and an aldehyde. google.com Following the conversion of this compound to 3-(2-methoxyphenyl)propan-1-amine, this amine could serve as the amine component in the synthesis of novel naphthoxazine structures.

Incorporation into Nucleobase Analogs (e.g., Haloalkylpyrimidines, Haloalkylpurines)

Nucleobase analogs are crucial in the development of antiviral and anticancer drugs. The alkylation of pyrimidine (B1678525) and purine (B94841) scaffolds is a common strategy for creating these analogs. The electrophilic nature of the bromopropyl group in this compound makes it a suitable agent for the N-alkylation of these heterocyclic bases.

The alkylation of purines, for instance, can be achieved using various alkylating agents, including halogenated compounds. google.com In a typical reaction, the N-H bond of a purine derivative would attack the carbon bearing the bromine atom in this compound, leading to the formation of an N-alkylated purine with a 3-(2-methoxyphenyl)propyl side chain. This modification could significantly alter the biological activity of the parent purine. Microwave-assisted methods have been shown to be effective for the N-alkylation of pyrimidine and purine derivatives, often leading to high yields and selectivity. rsc.org

Strategies for Pyrido[1,2-c]pyrimidine Synthesis

Pyrido[1,2-c]pyrimidines are a class of fused heterocyclic compounds with a range of biological activities. While direct synthesis from this compound is not explicitly documented, a plausible synthetic route can be envisioned through its amine derivative.

The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives has been achieved through a one-pot, three-component reaction of a 6-aminouracil (B15529) derivative, an aromatic aldehyde, and an active methylene (B1212753) compound. scirp.org A potential strategy involving this compound would first involve its conversion to 3-(2-methoxyphenyl)propan-1-amine. This amine could then potentially be used as a building block in the construction of the pyridopyrimidine scaffold, although the specific reaction pathways would require further investigation and development.

Role in Imidazole (B134444) Moiety Synthesis

The imidazole ring is a fundamental component of many biologically active molecules. The synthesis of imidazole derivatives can be achieved through various methods, and this compound can serve as a precursor for introducing a specific substituent onto the imidazole core.

One common method for imidazole synthesis is the Debus-Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia. imp.kiev.ua A more direct application of this compound involves its use as an alkylating agent. For instance, the reaction of imidazole with 1,3-dibromopropane (B121459) can yield 1-(3-bromopropyl)-1H-imidazole. This intermediate can then undergo further reactions. imp.kiev.ua By analogy, this compound could be used to introduce the 3-(2-methoxyphenyl)propyl group onto an imidazole nitrogen atom through nucleophilic substitution.

Building Block for Complex Organic Molecules and Natural Product Scaffolds

Beyond its use in constructing heterocyclic systems, this compound is a valuable building block for synthesizing more complex organic molecules, including derivatives of natural products.

Contribution to Arylpropanoic Acid Derivative Synthesis

Arylpropanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of derivatives of this structural class can be approached using this compound as a starting material.

One potential synthetic route involves the conversion of the bromopropyl group to a carboxylic acid. This can be achieved through a Grignard reaction. nih.govchemrxiv.orgucalgary.cayoutube.com The Grignard reagent, formed by reacting this compound with magnesium, can then react with carbon dioxide to yield, after an acidic workup, 4-(2-methoxyphenyl)butanoic acid. While this is a butanoic acid derivative, further synthetic manipulations could potentially lead to the desired arylpropanoic acid scaffold.

Another approach could be the Heck reaction, a palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide and an alkene. organic-chemistry.orgodinity.com this compound could potentially be coupled with an acrylic acid derivative to form a more complex carbon skeleton that could then be converted to an arylpropanoic acid derivative. researchgate.net

Utility in Late-Stage Functionalization in Complex Molecule Synthesis

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that introduces chemical modifications at the final steps of a synthetic sequence. This approach allows for the rapid diversification of complex molecules, such as drug candidates or natural products, without the need for de novo synthesis. LSF can efficiently generate libraries of analogs to explore structure-activity relationships and improve the physicochemical or pharmacokinetic properties of a lead compound.

The chemical structure of this compound makes it an excellent reagent for LSF. It possesses a reactive 3-bromopropyl group, which serves as an electrophilic handle. This alkyl bromide can readily participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.

In a typical LSF scenario, a complex bioactive molecule could first undergo a site-selective C–H activation, creating a nucleophilic center. This activated position can then be alkylated using this compound. The introduction of the 2-methoxyphenylpropyl moiety can significantly alter the parent molecule's properties, such as lipophilicity, metabolic stability, and receptor binding interactions. The methoxy group, in particular, can introduce new hydrogen bonding capabilities or influence conformation through steric and electronic effects. Modern LSF methodologies, including those catalyzed by transition metals or photoredox catalysts, are designed to be highly selective and tolerant of various functional groups, making the incorporation of fragments like the one derived from this compound feasible even in the presence of sensitive functionalities.

Application in Asymmetric Synthesis

Asymmetric synthesis focuses on the selective creation of a specific stereoisomer of a chiral molecule. This compound, while achiral itself, is a valuable building block in synthetic pathways that generate chiral centers with high levels of stereocontrol.

Utility in Enantioselective Transformations Employing Brominated Chiral Intermediates

Enantioselective transformations aim to produce one enantiomer of a chiral product in excess over the other. Brominated compounds are frequently employed in these processes. For instance, a C-Br bond can undergo metal-halogen exchange to generate a chiral organometallic intermediate that, under cryogenic conditions, may be configurationally stable enough to react with an electrophile without racemization.

While this compound is not chiral, it can be used as an electrophile in reactions with prochiral nucleophiles to generate chiral products. A prominent example of such a strategy is the palladium-catalyzed asymmetric allylic alkylation (AAA). In a conceptually similar process, a prochiral enolate could be alkylated with this compound. The stereochemical outcome of the reaction would be controlled by a chiral ligand coordinated to the metal catalyst, which creates a chiral environment and directs the alkylation to one of the two faces of the prochiral nucleophile, resulting in the formation of one enantiomer in high excess. The development of such methods is crucial for synthesizing optically active pharmaceutical intermediates.

Diastereocontrol in Synthetic Pathways Utilizing Bromopropyl Derivatives

Diastereocontrol is essential when a molecule already contains one or more chiral centers and a new one is being created. The existing stereocenters can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer.

This compound can be used as a reagent in substrate-controlled diastereoselective reactions. For example, if a complex, chiral substrate containing a nucleophilic group reacts with this compound, the approach of the electrophile will be influenced by the steric and electronic environment created by the substrate's existing chirality

Advanced Research Methodologies and Analytical Techniques in the Study of 1 3 Bromopropyl 2 Methoxybenzene

Spectroscopic Characterization for Structural Elucidation and Reaction Progress Monitoring (e.g., Nuclear Magnetic Resonance)

Spectroscopic techniques are fundamental to the study of 1-(3-bromopropyl)-2-methoxybenzene, providing unambiguous structural confirmation and a means to monitor its transformations. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in this regard.

Detailed Research Findings: The ¹H NMR spectrum provides a clear fingerprint of the molecule. The aromatic protons on the 2-methoxyphenyl group typically appear as a complex multiplet, while the methoxy (B1213986) group presents as a sharp singlet. The protons of the propyl chain are distinguished by their chemical shifts and coupling patterns: the methylene (B1212753) group adjacent to the bromine atom is the most deshielded, followed by the benzylic methylene group, and finally the central methylene group.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. The carbon of the methoxy group, the six distinct aromatic carbons (due to the ortho-substitution), and the three carbons of the propyl chain all resonate at characteristic chemical shifts. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign proton and carbon signals and confirm the connectivity of the molecular framework ipb.pt.

Beyond initial characterization, NMR is a valuable tool for monitoring reaction progress. For instance, in a substitution reaction where the bromine atom is replaced, the disappearance of the characteristic signal for the CH₂Br protons and the appearance of new signals corresponding to the product can be tracked over time to determine reaction kinetics and endpoint acs.orgresearchgate.net.

Table 1: Typical NMR Spectroscopic Data for this compound Note: Chemical shifts (δ) are reported in ppm and are referenced to tetramethylsilane (TMS). Data is illustrative and can vary based on solvent and experimental conditions.

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 6.85-7.25 | m | 4H | Ar-H |

| Methoxy | 3.85 | s | 3H | -OCH₃ |

| Propyl-CH₂ | 3.45 | t | 2H | -CH₂Br |

| Propyl-CH₂ | 2.80 | t | 2H | Ar-CH₂- |

| Propyl-CH₂ | 2.15 | p | 2H | -CH₂-CH₂-CH₂- |

| ¹³C NMR | δ (ppm) | Assignment |

| Aromatic | 157.5 | C-OCH₃ |

| Aromatic | 130.0-110.0 | Ar-C |

| Methoxy | 55.5 | -OCH₃ |

| Propyl-CH₂ | 33.5 | -CH₂Br |

| Propyl-CH₂ | 32.0 | Ar-CH₂- |

| Propyl-CH₂ | 30.0 | -CH₂-CH₂-CH₂- |

Computational Chemistry Applications in Predicting Reactivity and Exploring Reaction Mechanisms

Computational chemistry, particularly methods rooted in quantum mechanics like Density Functional Theory (DFT), offers powerful predictive capabilities for understanding the behavior of this compound. These tools allow researchers to explore reaction pathways and predict reactivity trends without extensive empirical work nih.gov.

Detailed Research Findings: For this compound, DFT calculations can be used to model various potential reactions. For example, in a Suzuki-Miyaura coupling reaction, computational models can predict the relative ease of oxidative addition of a palladium catalyst to the C-Br bond of the propyl chain versus an activated C-X bond on the aromatic ring (if present) rsc.org. These calculations can elucidate the transition state structures and determine the activation energies for competing pathways, thereby predicting the likely site of reaction.

Furthermore, computational studies can explore the conformational landscape of the molecule, identifying low-energy structures that may influence reactivity. They can also calculate electronic properties, such as the electrostatic potential map, which highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into its interactions with other reagents nih.gov. This information is crucial for designing selective reactions, for instance, to favor substitution at the propyl chain over reactions involving the aromatic ring.

Table 2: Illustrative Parameters from a DFT Study on a Substitution Reaction

| Parameter | Calculated Value | Significance |

| Reaction | Sₙ2 Displacement of Br⁻ by CN⁻ | Models a key transformation. |

| Activation Energy (ΔG‡) | 22.5 kcal/mol | Predicts the energetic barrier and feasibility of the reaction. |

| Reaction Enthalpy (ΔH) | -15.8 kcal/mol | Indicates the overall thermodynamic favorability (exothermic). |

| C-Br Bond Length (TS) | 2.45 Å | Elongation in the transition state shows bond breaking. |

| C-CN Bond Length (TS) | 2.10 Å | Shows partial bond formation in the transition state. |

In Situ Spectroscopic Techniques for Real-Time Reaction Analysis

In situ spectroscopic techniques enable the real-time observation of chemical reactions as they occur, providing a dynamic picture of species concentration and mechanistic events. Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly well-suited for monitoring reactions involving this compound.

Detailed Research Findings: When this compound is used to form a Grignard reagent, in situ FTIR spectroscopy can monitor the reaction in real-time. acs.orghzdr.de A probe inserted directly into the reaction vessel can track the disappearance of the characteristic C-Br vibrational band and the simultaneous appearance of bands associated with the newly formed organomagnesium species acs.org. This allows for precise determination of reaction initiation, rate, and completion, which is critical for controlling highly exothermic processes like Grignard formation.

Similarly, for catalytic cross-coupling reactions, Raman spectroscopy can be used to monitor the consumption of the starting material and the formation of the product in real time mdpi.com. This is advantageous as it can often be performed non-invasively through a glass reaction vessel. The data gathered from these in situ methods provides invaluable kinetic information that is difficult to obtain from traditional offline analysis of quenched aliquots, leading to a more complete understanding of the reaction mechanism researchgate.net.

Table 3: Application of In Situ Spectroscopy for Monitoring a Heck Reaction

| Technique | Monitored Species | Key Vibrational Band (cm⁻¹) | Observation |

| In Situ FTIR | This compound | ~650-550 cm⁻¹ (C-Br stretch) | Decrease in intensity over time. |

| In Situ FTIR | Alkene Product | ~990-910 cm⁻¹ (C=C bend) | Increase in intensity over time. |

| In Situ Raman | Aromatic Ring | ~1600 cm⁻¹ (C=C stretch) | Shift in frequency upon substitution. |

High-Throughput Experimentation in Catalyst Discovery and Process Optimization

High-Throughput Experimentation (HTE) utilizes parallel processing and miniaturization to rapidly screen a large number of experimental conditions. nih.govyoutube.com This methodology is exceptionally effective for discovering novel catalysts and optimizing reaction conditions for transformations involving this compound.

Detailed Research Findings: The Suzuki-Miyaura coupling of an aryl halide is a common transformation for which HTE can be applied to find the optimal catalyst system. researchgate.net For a coupling reaction involving this compound (acting as a precursor to an organoboron reagent or coupled at an aromatic halogen), a 96-well plate can be used to test various combinations of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine ligands (e.g., PPh₃, XPhos, SPhos), bases (e.g., K₂CO₃, Cs₂CO₃), and solvents acs.org. Automated liquid handlers dispense the reagents, and the plates are heated and agitated in parallel. Subsequent rapid analysis, typically by HPLC-MS, identifies the "hit" conditions that provide the highest yield and purity of the desired product nih.govacs.orgbohrium.com. This approach dramatically accelerates the optimization process from weeks or months to a matter of days seqens.com.

Table 4: Example of a 96-Well Plate Layout for HTE Catalyst Screening Reaction: Suzuki coupling of a derivative of this compound with an arylboronic acid.

| Well(s) | Palladium Source | Ligand | Base | Solvent |

| A1-A12 | Pd(OAc)₂ | Ligand 1-12 | K₂CO₃ | Dioxane |

| B1-B12 | Pd₂(dba)₃ | Ligand 1-12 | K₂CO₃ | Dioxane |

| C1-C12 | Pd(OAc)₂ | Ligand 1-12 | Cs₂CO₃ | Dioxane |

| D1-D12 | Pd₂(dba)₃ | Ligand 1-12 | Cs₂CO₃ | Dioxane |

| E1-H12 | Repeat A-D | Repeat Ligands | Repeat Bases | Toluene |

Green Chemistry Principles and Methodologies in the Synthesis and Transformations of the Compound

Applying green chemistry principles to the synthesis and use of this compound is crucial for developing sustainable chemical processes. Key areas of focus include the use of solid-supported catalysts and judicious solvent selection to minimize environmental impact.

Detailed Research Findings: Solid Catalysis: For cross-coupling reactions, using a heterogeneous catalyst, such as palladium nanoparticles supported on nickel ferrite (Pd/NiFe₂O₄), offers significant green advantages researchgate.net. These solid-supported catalysts can be easily separated from the reaction mixture by simple filtration, eliminating the need for complex purification procedures and preventing contamination of the product with heavy metals. Crucially, these catalysts can often be recycled and reused for multiple reaction cycles, improving atom economy and reducing waste.

Solvent Selection: Traditional solvents used in reactions like Williamson ether synthesis or cross-coupling, such as DMF, NMP, and chlorinated solvents, are facing increasing scrutiny due to their toxicity and environmental persistence whiterose.ac.ukresearchgate.net. Green solvent selection guides promote the use of more benign alternatives. For reactions involving this compound, solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or even glycerol could be viable, greener alternatives depending on the specific reaction requirements researchgate.netdntb.gov.ua. The choice of solvent not only impacts the environmental footprint but can also influence reaction rates and selectivity rsc.org.

Table 5: Comparison of Traditional vs. Green Methodologies

| Parameter | Traditional Approach | Green Chemistry Approach |

| Catalyst | Homogeneous Pd(PPh₃)₄ | Heterogeneous Pd on a solid support |

| Catalyst Separation | Chromatographic purification | Filtration |

| Catalyst Reusability | No | Yes |

| Solvent | N,N-Dimethylformamide (DMF) | 2-Methyltetrahydrofuran (2-MeTHF) |

| Environmental Impact | High (toxic solvent, heavy metal waste) | Low (benign solvent, catalyst recycling) |

Q & A

Q. What are the established synthetic protocols for 1-(3-Bromopropyl)-2-methoxybenzene, and what key reaction parameters influence yield?

- Methodological Answer : A common approach involves bromination of a pre-functionalized methoxybenzene precursor. For example, N-Bromosuccinimide (NBS) and triphenylphosphine in dichloromethane at 20°C for 16 hours under ice-cooling conditions can achieve regioselective bromination of the propyl chain . Critical parameters include:

- Temperature control : Ice-cooling minimizes side reactions (e.g., electrophilic aromatic substitution).

- Reagent stoichiometry : A 1:1 molar ratio of precursor to NBS is typical to avoid over-bromination.

- Workup : Rapid quenching with aqueous NaHCO₃ followed by column chromatography (silica gel, hexane/ethyl acetate) isolates the product.

Alternative routes may use LiAlH₄ reduction of ester intermediates or Pd-catalyzed cross-coupling for propyl chain introduction, but these require rigorous exclusion of moisture .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use nitrile gloves and chemical goggles to prevent dermal/ocular exposure. Work in a fume hood due to potential volatility and inhalation hazards (acute toxicity Category 4 per EU-GHS) .

- Storage : Keep in amber glass bottles under inert gas (N₂ or Ar) at 4°C to prevent photodegradation and hydrolysis. Avoid contact with strong oxidizers (e.g., peroxides) .

- Spill Management : Absorb with vermiculite or activated carbon , then dispose as halogenated waste. Decontaminate surfaces with ethanol/water mixtures (70:30 v/v) .

Advanced Research Questions

Q. What strategies address conflicting spectroscopic data (e.g., NMR splitting patterns) in structural elucidation of this compound derivatives?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for refinement of single-crystal data to resolve ambiguities in stereochemistry or substituent orientation. SHELX’s robust handling of twinned or high-resolution data is particularly useful .

- Dynamic NMR (DNMR) : For flexible propyl chains, variable-temperature NMR (e.g., −40°C to 25°C in CDCl₃) can "freeze" rotational conformers, simplifying splitting patterns .

- DFT Calculations : Compare experimental ¹³C NMR shifts with B3LYP/6-311+G(d,p) -level computed values to validate assignments .

Q. How can researchers optimize reaction conditions to suppress competing pathways (e.g., elimination vs. substitution) during functionalization of this compound?

- Methodological Answer :

- Solvent Polarity : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states in SN2 reactions. For elimination-prone systems, switch to non-polar solvents (toluene) .

- Base Selection : Weak bases (K₂CO₃) favor substitution, while strong bases (DBU) promote β-hydride elimination. A case study showed NaHCO₃ in THF/water (9:1) achieved 85% substitution yield .

- Additives : Crown ethers (18-crown-6) enhance nucleophilicity in polar aprotic media by sequestering counterions .

Q. What are the emerging applications of this compound in medicinal chemistry, and how can its reactivity be tuned for target-specific modifications?

- Methodological Answer :

- Syk Kinase Inhibitors : The methoxy-benzene scaffold mimics tyrosine residues, enabling binding to kinase active sites. Bromopropyl chains serve as "linkers" for conjugating fluorophores or bioorthogonal tags (e.g., azides) via Cu-free click chemistry .

- Tuning Reactivity :

- Electron-Withdrawing Groups (EWGs) : Introduce -NO₂ or -CF₃ substituents para to the methoxy group to enhance electrophilicity for nucleophilic aromatic substitution .

- Protecting Groups : Temporarily mask the methoxy group with Boc or TMS to direct bromination to the alkyl chain .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported melting points or chromatographic retention times for this compound?

- Methodological Answer :

- Purity Assessment : Run HPLC-MS with a C18 column (ACN/water gradient) to detect trace impurities (e.g., residual starting material or di-brominated byproducts) .

- Polymorphism : Recrystallize from hexane/ethyl acetate (3:1) and compare DSC thermograms to identify polymorphic forms affecting melting points .

- Column Variability : Use certified reference materials (CRMs) to calibrate HPLC systems, as retention times vary with column age and batch .

Safety and Compliance

Q. What are the ecotoxicological data gaps for this compound, and how can researchers mitigate environmental risks during disposal?

- Methodological Answer :

- Gaps : No data exist on bioaccumulation potential (BCF) , soil mobility , or aquatic toxicity .

- Mitigation :

- Neutralization : Treat waste with NaHSO₃ to reduce brominated organics to less toxic alcohols before disposal .

- Biodegradation Screening : Use OECD 301F respirometry tests to assess microbial degradation rates in wastewater .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.